molecular formula C9H6O3 B122814 (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one CAS No. 141250-32-0

(E)-3-(Hydroxymethylene)benzofuran-2(3H)-one

Cat. No. B122814
M. Wt: 162.14 g/mol
InChI Key: SZFQFVPRRYJVKZ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Hydroxymethylene)benzofuran-2(3H)-one, also known as resorufin, is a red fluorescent dye that is widely used in scientific research. This compound has a unique structure that makes it an important tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one involves the oxidation of the hydroxymethylene group to form a highly fluorescent compound. This reaction is catalyzed by various enzymes, which results in the production of a fluorescent signal that can be detected using a fluorescence microscope or a fluorescence plate reader.

Biochemical And Physiological Effects

Resorufin has been shown to have a variety of biochemical and physiological effects. This compound has been used to study the metabolism of various cells and tissues, as well as the function of various enzymes. Resorufin has also been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one in lab experiments is its high sensitivity and specificity. This compound can be used to detect the presence of enzymes and biomolecules at very low concentrations. However, (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one has some limitations, including its tendency to photobleach under certain conditions. This can make it difficult to obtain accurate and reliable results in some experiments.

Future Directions

There are many potential future directions for research involving (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one. One area of interest is the development of new methods for synthesizing this compound, which could lead to improved yields and reduced costs. Another area of interest is the development of new applications for (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one, such as in the detection of specific biomolecules or in the study of specific cellular processes. Additionally, there is potential for using (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one in the development of new therapies for various diseases, based on its antioxidant properties and ability to affect cellular metabolism.

Synthesis Methods

Resorufin can be synthesized from resorcinol and phthalic anhydride in the presence of sulfuric acid. The reaction involves the formation of an intermediate compound, which is then oxidized to produce the final product. The synthesis of (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one is a well-established method that has been used for many years.

Scientific Research Applications

Resorufin is used in a variety of scientific research applications, including biochemistry, cell biology, and molecular biology. This compound is commonly used as a fluorescent probe to detect the presence of various enzymes and biomolecules in cells and tissues. Resorufin has been used to study the activity of enzymes such as peroxidases, dehydrogenases, and oxidases.

properties

CAS RN

141250-32-0

Product Name

(E)-3-(Hydroxymethylene)benzofuran-2(3H)-one

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

2-hydroxy-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-5,11H

InChI Key

SZFQFVPRRYJVKZ-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\O)/C(=O)O2

SMILES

C1=CC=C2C(=C1)C(=C(O2)O)C=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CO)C(=O)O2

synonyms

2(3H)-Benzofuranone, 3-(hydroxymethylene)-, (E)- (9CI)

Origin of Product

United States

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